Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate
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Overview
Description
Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate is a compound that belongs to the class of heterocyclic organic compounds. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a thiophene ring, which is a five-membered ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate typically involves the condensation of thiophene derivatives with thiazole derivatives. One common method is the Gewald reaction, which involves the condensation of a thioglycolic acid derivative with an α-cyano ester under basic conditions . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene and thiazole derivatives.
Scientific Research Applications
Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene.
Thiazole derivatives: Compounds such as 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides
Uniqueness
Methyl (2-(thiophen-2-yl)thiazole-4-carbonyl)glycinate is unique due to its specific combination of thiophene and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10N2O3S2 |
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Molecular Weight |
282.3 g/mol |
IUPAC Name |
methyl 2-[(2-thiophen-2-yl-1,3-thiazole-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C11H10N2O3S2/c1-16-9(14)5-12-10(15)7-6-18-11(13-7)8-3-2-4-17-8/h2-4,6H,5H2,1H3,(H,12,15) |
InChI Key |
MHHUMKKHEPICQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CSC(=N1)C2=CC=CS2 |
Origin of Product |
United States |
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